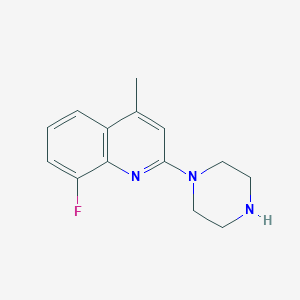
N-(2-methoxyphenyl)-N'-phenylguanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-N’-phenylguanidine: is an organic compound that belongs to the class of guanidines It is characterized by the presence of a guanidine group bonded to a 2-methoxyphenyl group and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Direct Synthesis: : One common method to synthesize N-(2-methoxyphenyl)-N’-phenylguanidine involves the reaction of 2-methoxyaniline with phenyl isocyanate. The reaction typically occurs in the presence of a base such as triethylamine, under reflux conditions, to facilitate the formation of the guanidine structure.
2-methoxyaniline+phenyl isocyanate→N-(2-methoxyphenyl)-N’-phenylguanidine
-
Alternative Synthesis: : Another method involves the use of 2-methoxyphenyl isothiocyanate and aniline. This reaction proceeds through the formation of a thiourea intermediate, which is subsequently converted to the guanidine compound by treatment with a base such as sodium methoxide.
2-methoxyphenyl isothiocyanate+aniline→thiourea intermediate→N-(2-methoxyphenyl)-N’-phenylguanidine
Industrial Production Methods
Industrial production of N-(2-methoxyphenyl)-N’-phenylguanidine typically involves large-scale synthesis using the direct synthesis method. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : N-(2-methoxyphenyl)-N’-phenylguanidine can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of various oxidized derivatives, depending on the reaction conditions.
-
Reduction: : Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. The reduction typically targets the guanidine group, converting it to an amine.
-
Substitution: : The compound can participate in substitution reactions, particularly at the methoxy group. For example, treatment with strong acids or bases can lead to the replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Strong acids (e.g., hydrochloric acid), strong bases (e.g., sodium hydroxide).
Major Products Formed
Oxidation: Oxidized derivatives such as N-(2-hydroxyphenyl)-N’-phenylguanidine.
Reduction: Reduced derivatives such as N-(2-methoxyphenyl)-N’-phenylamine.
Substitution: Substituted derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, N-(2-methoxyphenyl)-N’-phenylguanidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has been investigated for its interactions with enzymes and receptors, which could lead to the development of new pharmaceuticals.
Medicine
In medicinal chemistry, N-(2-methoxyphenyl)-N’-phenylguanidine is explored for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and analgesic agent.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Wirkmechanismus
The mechanism of action of N-(2-methoxyphenyl)-N’-phenylguanidine involves its interaction with specific molecular targets, such as enzymes and receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-phenylguanidine: Lacks the methoxy group, making it less versatile in terms of chemical modifications.
N-(2-hydroxyphenyl)-N’-phenylguanidine: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.
N-(2-methylphenyl)-N’-phenylguanidine: Contains a methyl group instead of a methoxy group, affecting its physical and chemical properties.
Uniqueness
N-(2-methoxyphenyl)-N’-phenylguanidine is unique due to the presence of the methoxy group, which enhances its solubility and reactivity. This makes it a more versatile compound for various applications compared to its analogs.
Eigenschaften
CAS-Nummer |
1211502-78-1 |
|---|---|
Molekularformel |
C14H15N3O |
Molekulargewicht |
241.29 g/mol |
IUPAC-Name |
2-(2-methoxyphenyl)-1-phenylguanidine |
InChI |
InChI=1S/C14H15N3O/c1-18-13-10-6-5-9-12(13)17-14(15)16-11-7-3-2-4-8-11/h2-10H,1H3,(H3,15,16,17) |
InChI-Schlüssel |
PTWWQSBPAJHBHV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC=C1N=C(N)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[19-(Furan-3-yl)-9,9,13,20-tetramethyl-5,12,17-trioxo-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docosan-11-yl] acetate](/img/structure/B12109086.png)


![1-[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide](/img/structure/B12109105.png)

![Methyl 5-chloro-3-(methylamino)benzo[b]thiophene-2-carboxylate](/img/structure/B12109133.png)


![6-Methyl-3-(4-methylbenzyl)-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B12109146.png)


![2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N,N-dimethylpropanamide](/img/structure/B12109155.png)
![Ethyl 4-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B12109157.png)
